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Cat. No.: B1336816

Get Quote

For researchers, scientists, and drug development professionals, ensuring the purity of enzyme

preparations is paramount for accurate and reproducible experimental results. This guide

provides a comprehensive comparison of N-acetyl-L-phenylalanine-glycine p-nitroanilide (Ac-
Phe-Gly-pNA) with other substrates for assessing the purity of chymotrypsin, a key serine

protease. Purity is determined by measuring the specific activity of the enzyme preparation,

which is the enzyme activity per unit of protein concentration.

Principle of the Assay
Chymotrypsin selectively catalyzes the hydrolysis of peptide bonds on the C-terminal side of

aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. Ac-Phe-Gly-pNA is a

chromogenic substrate specifically designed for chymotrypsin. The enzyme cleaves the amide

bond between glycine and p-nitroaniline, releasing the yellow-colored p-nitroaniline (pNA). The

rate of pNA formation, measured by the increase in absorbance at 405 nm, is directly

proportional to the chymotrypsin activity.
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Figure 1. Enzymatic cleavage of Ac-Phe-Gly-pNA by chymotrypsin.

Experimental Protocols
Assessing chymotrypsin purity involves two key experimental stages: determining the

enzymatic activity and quantifying the total protein concentration. The specific activity is then

calculated by dividing the enzyme activity by the protein concentration.

I. Chymotrypsin Activity Assay using Ac-Phe-Gly-pNA
A. Materials:

α-Chymotrypsin sample

Ac-Phe-Gly-pNA substrate

Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2 (e.g., 20 mM)

Dimethyl sulfoxide (DMSO)

Spectrophotometer capable of reading absorbance at 405 nm

96-well microplate or cuvettes

B. Procedure:

Prepare the Assay Buffer: Prepare a 50 mM Tris-HCl buffer with 20 mM CaCl2 and adjust the

pH to 8.0.
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Prepare the Substrate Stock Solution: Dissolve Ac-Phe-Gly-pNA in DMSO to a

concentration of 20 mM.

Prepare the Working Substrate Solution: Dilute the substrate stock solution in the assay

buffer to the desired final concentration (e.g., 1 mM).

Prepare the Chymotrypsin Solution: Dissolve the chymotrypsin preparation in cold, low ionic

strength buffer (e.g., 1 mM HCl) to a suitable concentration. Further dilute with the assay

buffer just before use.

Set up the Reaction: In a microplate well or cuvette, add the assay buffer and the

chymotrypsin solution.

Initiate the Reaction: Add the working substrate solution to the well/cuvette to start the

reaction. The final volume should be consistent for all assays.

Measure Absorbance: Immediately measure the increase in absorbance at 405 nm over time

at a constant temperature (e.g., 25°C or 37°C). Record the absorbance at regular intervals

(e.g., every 30 seconds) for a few minutes.

Calculate Enzyme Activity: Determine the rate of reaction (ΔA405/min) from the linear portion

of the absorbance versus time plot. Use the molar extinction coefficient of p-nitroaniline (ε =

8,800 M⁻¹cm⁻¹) to convert this rate into moles of product formed per minute. One unit of

chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of

substrate per minute under the specified conditions.

II. Total Protein Concentration Determination (Bradford
Assay)
A. Materials:

Chymotrypsin sample

Bradford reagent (Coomassie Brilliant Blue G-250)

Bovine Serum Albumin (BSA) standards

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1336816/docs?utm_src=pdf-body#assessing-chymotrypsin-purity-a-comparative-guide-to-using-ac-phe-gly-pna
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336816?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectrophotometer capable of reading absorbance at 595 nm

96-well microplate or cuvettes

B. Procedure:

Prepare BSA Standards: Prepare a series of BSA standards of known concentrations (e.g.,

0, 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL).

Prepare the Chymotrypsin Sample: Dilute the chymotrypsin preparation to a concentration

that falls within the linear range of the BSA standard curve.

Set up the Assay: In separate wells or cuvettes, add the BSA standards and the diluted

chymotrypsin sample.

Add Bradford Reagent: Add the Bradford reagent to each well/cuvette and mix well.

Incubate: Incubate at room temperature for at least 5 minutes.

Measure Absorbance: Measure the absorbance at 595 nm.

Determine Protein Concentration: Create a standard curve by plotting the absorbance of the

BSA standards against their concentrations. Use the standard curve to determine the protein

concentration of the chymotrypsin sample.

III. Calculation of Specific Activity
Specific Activity (Units/mg) = (Enzyme Activity in Units/mL) / (Protein Concentration in mg/mL)

Comparison of Chymotrypsin Substrates
The choice of substrate can significantly impact the sensitivity and specificity of the

chymotrypsin assay. Below is a comparison of Ac-Phe-Gly-pNA with other commonly used

chromogenic and fluorogenic substrates.
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Note: Specific kinetic parameters for Ac-Phe-Gly-pNA can vary depending on the experimental

conditions (e.g., pH, temperature, buffer composition). The values presented are estimates

based on data for similar N-acetyl-L-phenylalanyl peptides.[2]

Experimental Workflow for Purity Assessment
The following diagram illustrates the logical flow for assessing the purity of a chymotrypsin

preparation.
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Figure 2. Workflow for chymotrypsin purity assessment.

Conclusion
Ac-Phe-Gly-pNA serves as a reliable and cost-effective substrate for assessing the purity of

chymotrypsin preparations. Its specificity and ease of use in a colorimetric assay make it a

valuable tool for routine quality control. While fluorogenic substrates offer higher sensitivity, the

straightforward protocol and accessible instrumentation required for p-nitroanilide-based

assays ensure their continued relevance in many research and development settings. By

combining the enzymatic activity assay with a total protein quantification method, researchers

can accurately determine the specific activity, a critical indicator of enzyme purity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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